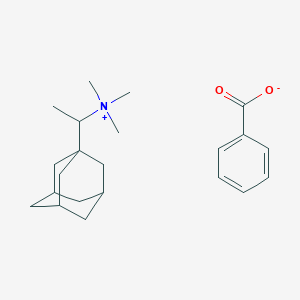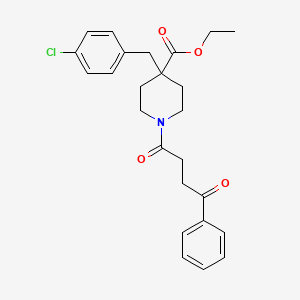![molecular formula C26H20N2O2S B5149769 N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide, also known as BTCP, is a synthetic compound that has been used in scientific research for its potential pharmacological effects. BTCP belongs to the phenothiazine class of compounds that are known to have a wide range of biological activities.
Mécanisme D'action
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide is believed to act as a dopamine and serotonin receptor antagonist, which may explain its potential pharmacological effects. By blocking these receptors, this compound may alter the transmission of neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to decrease locomotor activity and increase catalepsy, which are indicative of its potential use as an antipsychotic agent. This compound has also been shown to decrease immobility time in the forced swim test, which is indicative of its potential use as an antidepressant agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide in lab experiments is its potential pharmacological effects. It has been shown to have affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. However, one limitation of using this compound is its potential toxicity. It has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in research.
Orientations Futures
There are several future directions for research on N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide. One direction is to further investigate its potential use as an antipsychotic and antidepressant agent. Another direction is to study its potential toxicity and safety profile in more detail. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)aniline with 2-chlorothiophenol to form 4-(benzyloxy)phenylthioaniline. This intermediate product is then reacted with phosgene to form 4-(benzyloxy)phenylthiocarbamoyl chloride, which is further reacted with ammonia to form this compound.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide has been used in scientific research for its potential pharmacological effects. It has been found to have affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been studied for its potential use as an antipsychotic and antidepressant agent.
Propriétés
IUPAC Name |
N-(4-phenylmethoxyphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c29-26(27-20-14-16-21(17-15-20)30-18-19-8-2-1-3-9-19)28-22-10-4-6-12-24(22)31-25-13-7-5-11-23(25)28/h1-17H,18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZOMQAGBUYRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)

![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)


![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)

